molecular formula C19H18N2O2S B4580427 1-[4-(Benzyloxy)phenyl]-3-(furan-2-ylmethyl)thiourea

1-[4-(Benzyloxy)phenyl]-3-(furan-2-ylmethyl)thiourea

Cat. No.: B4580427
M. Wt: 338.4 g/mol
InChI Key: FIOREKZHNKJWOR-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-3-(furan-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(benzyloxy)phenyl]-N'-(2-furylmethyl)thiourea is 338.10889899 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Vibrational Characterization

Research on similar thiourea derivatives, such as 1-Benzyl-3-furoyl-1-phenylthiourea, has provided insights into their structural and vibrational properties. These compounds have been analyzed using vibrational spectroscopy, NMR, and XRD studies, revealing U-shape conformations and the ability to form intramolecular hydrogen bonds. Such characteristics are significant for understanding the molecular behavior and potential applications in designing materials with specific properties (Lestard et al., 2015).

Molecular Stability and Electronic Properties

The same study by Lestard and colleagues also delved into the electronic properties, showing how the charge transfer occurs within these molecules. Molecular stability assessments using natural bond analysis and the evaluation of intermolecular interactions through AIM approach have laid the groundwork for potential applications in electronic devices and sensors due to their non-linear optical (NLO) behavior (Lestard et al., 2015).

Applications in Anion Recognition and Sensing

Thiourea derivatives have been investigated for their ability to act as neutral receptors for anion recognition in aqueous solutions. This application is facilitated by the hydrophobic microenvironment around the thiourea group, enhancing hydrogen bonding interactions. Such properties make these compounds potential candidates for developing new sensors and recognition systems for anions (Yang et al., 2008).

Metal Ion Coordination and Recovery

Further research has explored the synthesis and characterization of metal complexes with thiourea derivatives, indicating their utility in forming bidentate ligands with metals like NiII, CuII, and CoII. This capability suggests potential applications in metal recovery, catalysis, and the development of coordination compounds with specific properties (Arslan et al., 2003).

Potential in Materials Science

Studies on specific thiourea derivatives have also highlighted their role in materials science, particularly in the development of conductive thin films and materials with special electronic or optical properties. The exploration of these compounds' synthesis, characterization, and applications contributes to advancing materials science, offering insights into designing new materials for various technological applications (Khairul et al., 2015).

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(4-phenylmethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c24-19(20-13-18-7-4-12-22-18)21-16-8-10-17(11-9-16)23-14-15-5-2-1-3-6-15/h1-12H,13-14H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOREKZHNKJWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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